1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea
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Description
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C18H16F2N2O2 and its molecular weight is 330.335. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthetic Applications
Crystal Structure and Pesticide Design : The crystal structure of compounds related to benzoylurea pesticides, such as chlorfluazuron and flufenoxuron, showcases the dihedral angles and hydrogen bonding that contribute to their effectiveness. These studies are crucial for understanding the molecular arrangement and for designing new pesticides with enhanced properties (Cho et al., 2015); (Jeon et al., 2014).
Organic Synthesis : Research on the coupling reactions involving propargylic alcohols and cyclic 1,3-diones demonstrates the versatility of benzofuran derivatives in organic synthesis, leading to selective formation of benzofuranones and cyclopentapyranones. This underscores the utility of benzofuran derivatives in constructing complex molecular architectures (Cadierno et al., 2008).
Biological Activities
Antimicrobial Screening : Benzofuran aryl ureas and carbamates have been reported for their antimicrobial activities. Their synthesis and characterization underline the potential of benzofuran derivatives as antimicrobial agents, which could lead to the development of new therapeutic agents (Kumari et al., 2019).
Inhibition of Enzymatic Activity : Studies on benzofuran hydroxamic acids have illustrated their potent inhibitory effect on the 5-lipoxygenase enzyme, an important target in the development of anti-inflammatory drugs. These findings highlight the potential therapeutic applications of benzofuran derivatives in treating inflammation-related disorders (Ohemeng et al., 1994).
Photochromic Materials : The photochromic properties of diarylethene derivatives featuring benzofuran units have been investigated, revealing their potential in developing photoresponsive materials. These materials can be applied in various fields, including optical data storage and photonic devices (Yamaguchi & Irie, 2005); (Yamaguchi et al., 2008).
Corrosion Inhibition : The application of substituted urea compounds, including those with benzofuran moieties, as corrosion inhibitors on metal surfaces has been explored. Their ability to form strong adsorption layers on metal surfaces suggests their potential in protecting materials from corrosion (Gopiraman et al., 2012).
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-11(9-13-10-12-5-2-3-8-16(12)24-13)21-18(23)22-17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHXMDJYOADUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.